N-Methylation Eliminates a Hydrogen-Bond Donor Relative to the Non-Methylated Analog (CAS 61690-07-1): logP and HBD Count Comparison
The target compound bears an N-methyl group on the benzimidazole ring that eliminates the single hydrogen-bond donor (HBD) present in the non-methylated analog 2-(1H-benzimidazol-2-ylmethyl)-4-methyl-1,3-thiazole (CAS 61690-07-1). This structural difference reduces the HBD count from 1 to 0 while increasing the computed logP from 2.49 to 2.61 [1]. In drug design, reducing HBD count is a well-established strategy to improve membrane permeability and oral bioavailability, as each HBD imposes an energetic penalty for desolvation during passive membrane crossing [2].
| Evidence Dimension | Hydrogen-Bond Donor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBD Count: 0; logP: 2.49–2.61 (vendor-reported range) |
| Comparator Or Baseline | CAS 61690-07-1 (non-methylated analog): HBD Count: 1; XLogP3: 2.7 [1] |
| Quantified Difference | ΔHBD = –1 (complete elimination of the imidazole N–H donor); ΔlogP ≈ –0.1 to –0.2 (target compound is marginally less lipophilic despite losing the HBD, likely due to conformational effects of the methyl group) |
| Conditions | Computed physicochemical properties; PubChem XLogP3 algorithm vs. vendor-reported logP (Chembase/Fluorochem) |
Why This Matters
The absence of an H-bond donor in the target compound predicts superior passive membrane permeability compared to the non-methylated analog, making it the preferred scaffold for programs targeting intracellular enzymes (e.g., kinases) where cellular penetration is rate-limiting.
- [1] PubChem. Compound Summary for CID 12283193: 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- (CAS 61690-07-1). HBD Count: 1; XLogP3: 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/12283193 (accessed May 2026). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. (Rule-of-Five framework establishing HBD relevance to permeability.) View Source
